4-Iodo-6-nitro-1H-indazole
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
4-Iodo-1H-1,2,3-triazole and its derivatives, closely related to 4-Iodo-6-nitro-1H-indazole, have been synthesized and characterized, focusing on their structure and thermal properties. These compounds have been examined using NMR, infrared spectra, and elemental analysis, which aids in understanding their chemical properties and potential applications (Chand et al., 2016).
Antimicrobial and Antiinflammatory Applications
A series of compounds derived from 6-nitro-1H-indazole, structurally similar to 4-Iodo-6-nitro-1H-indazole, were synthesized and showed significant antibacterial, antifungal, and antitubercular activities against selected microorganisms. These compounds also exhibited antiinflammatory properties in in vivo studies, demonstrating their potential in therapeutic applications (Samadhiya et al., 2012).
Nucleophilic Substitution and Synthesis Techniques
Research on 4,6-dinitro-1-phenyl-1H-indazole, a compound related to 4-Iodo-6-nitro-1H-indazole, provides insights into the regiospecificity of nucleophilic substitution. This understanding is crucial for developing new synthetic methods for similar compounds, potentially expanding their applications in various scientific fields (Starosotnikov et al., 2004).
Derivative Synthesis and Applications
Research on the synthesis of various derivatives of 6-SF5-indazoles, including those with bromo, iodo, nitro substitutions, offers insights into the efficient synthetic approach for these types of compounds. This research could provide a framework for synthesizing related compounds like 4-Iodo-6-nitro-1H-indazole, thus expanding its potential applications in chemistry and biology (Kanishchev & Dolbier, 2018).
Corrosion Inhibition
Studies on heterocyclic diazoles, including indazole derivatives, have shown their effectiveness as corrosion inhibitors for iron in acidic environments. These findings are relevant for understanding the potential applications of 4-Iodo-6-nitro-1H-indazole in material science, especially in corrosion prevention (Babić-Samardžija et al., 2005).
Synthesis of Heterocyclic Compounds
Research on the Davis-Beirut reaction provides insight into the synthesis of 2H-indazoles and their derivatives, which is relevant for the synthesis of compounds like 4-Iodo-6-nitro-1H-indazole. This research contributes to the understanding of N-N bond-forming heterocyclization, vital for developing novel synthetic routes in medicinal chemistry (Zhu, Haddadin, & Kurth, 2019).
Safety And Hazards
properties
IUPAC Name |
4-iodo-6-nitro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRVGUJHPIGAIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)I)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646205 |
Source
|
Record name | 4-Iodo-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-6-nitro-1H-indazole | |
CAS RN |
885519-85-7 |
Source
|
Record name | 4-Iodo-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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